molecular formula C14H17N7O2 B11077784 2-Adamantan-1-yl-5-(4-nitro-1H-pyrazol-3-yl)-2H-tetrazole

2-Adamantan-1-yl-5-(4-nitro-1H-pyrazol-3-yl)-2H-tetrazole

Cat. No.: B11077784
M. Wt: 315.33 g/mol
InChI Key: HUISZFGFNZAXHC-UHFFFAOYSA-N
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Description

2-(1-ADAMANTYL)-5-(4-NITRO-1H-PYRAZOL-3-YL)-2H-1,2,3,4-TETRAAZOLE is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a nitro-substituted pyrazole ring, and a tetraazole ring

Preparation Methods

The synthesis of 2-(1-ADAMANTYL)-5-(4-NITRO-1H-PYRAZOL-3-YL)-2H-1,2,3,4-TETRAAZOLE typically involves multiple steps, starting with the preparation of the adamantyl and pyrazole intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using common reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-ADAMANTYL)-5-(4-NITRO-1H-PYRAZOL-3-YL)-2H-1,2,3,4-TETRAAZOLE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development or biochemical studies.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(1-ADAMANTYL)-5-(4-NITRO-1H-PYRAZOL-3-YL)-2H-1,2,3,4-TETRAAZOLE exerts its effects depends on its interaction with molecular targets. The adamantyl group may enhance the compound’s stability and lipophilicity, allowing it to penetrate biological membranes. The nitro group can participate in redox reactions, while the pyrazole and tetraazole rings may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar compounds include other adamantyl-substituted pyrazoles and tetraazoles. Compared to these compounds, 2-(1-ADAMANTYL)-5-(4-NITRO-1H-PYRAZOL-3-YL)-2H-1,2,3,4-TETRAAZOLE is unique due to the presence of both the nitro group and the tetraazole ring, which may confer distinct chemical and biological properties. Some similar compounds include:

  • 1-ADAMANTYL-3-NITRO-1H-PYRAZOLE
  • 2-ADAMANTYL-5-NITRO-1H-TETRAAZOLE

Properties

Molecular Formula

C14H17N7O2

Molecular Weight

315.33 g/mol

IUPAC Name

2-(1-adamantyl)-5-(4-nitro-1H-pyrazol-5-yl)tetrazole

InChI

InChI=1S/C14H17N7O2/c22-20(23)11-7-15-16-12(11)13-17-19-21(18-13)14-4-8-1-9(5-14)3-10(2-8)6-14/h7-10H,1-6H2,(H,15,16)

InChI Key

HUISZFGFNZAXHC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4N=C(N=N4)C5=C(C=NN5)[N+](=O)[O-]

Origin of Product

United States

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